Butyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate
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Overview
Description
Butyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate is an organic compound with the molecular formula C20H21Br2NO3 It is characterized by the presence of a butyl ester group, a dibromo-phenylpropanoyl moiety, and an amide linkage to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate typically involves a multi-step process:
Formation of the Dibromo-Phenylpropanoyl Intermediate: This step involves the bromination of phenylpropanoyl chloride using bromine in the presence of a suitable solvent like dichloromethane.
Amidation Reaction: The dibromo-phenylpropanoyl intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to form the amide linkage.
Esterification: The final step involves the esterification of the resulting compound with butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles like hydroxide ions or amines replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Butyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The dibromo-phenylpropanoyl moiety may interact with active sites of enzymes, inhibiting their activity. The amide linkage and ester group can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-[[(2S,3S)-2,3-dibromo-3-phenylpropanoyl]amino]benzoate: Similar structure but with different stereochemistry.
Butyl 4-[(2,3-dichloro-3-phenylpropanoyl)amino]benzoate: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
Butyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate is unique due to the presence of dibromo substituents, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen atoms or stereochemistry.
Properties
IUPAC Name |
butyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br2NO3/c1-2-3-13-26-20(25)15-9-11-16(12-10-15)23-19(24)18(22)17(21)14-7-5-4-6-8-14/h4-12,17-18H,2-3,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSUCNZCXOOCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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